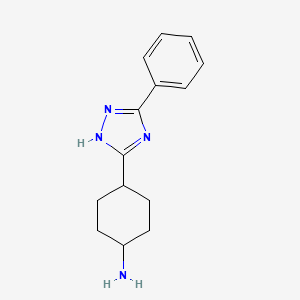

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine

Description

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZDHMQDSHDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with cyclohexanone in the presence of an amine. The reaction proceeds through the formation of a carbinolamine intermediate, followed by the elimination of water and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent. Triazole derivatives are known for their broad spectrum of biological activities.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-hydroxy-1,2,4-triazole: Similar in structure but with a hydroxyl group instead of an amine.

4-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine: Similar structure but with a different triazole isomer.

2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenylamine: Similar structure but with a phenylamine group instead of a cyclohexanamine group.

Uniqueness

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is unique due to its specific combination of a triazole ring with a cyclohexanamine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure:

The compound has the following molecular formula: with a CAS number of 1707594-16-8. Its structure comprises a cyclohexane ring substituted with a triazole moiety and a phenyl group.

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

Studies have demonstrated that triazole derivatives possess notable anticancer properties. For example, the compound's structural features allow it to inhibit key enzymes involved in cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Inhibition of cell cycle progression |

| A549 | 20.0 | Disruption of mitochondrial function |

Neuroprotective Effects

Emerging evidence suggests that 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine may exhibit neuroprotective effects. In animal models of neurodegeneration, the compound has been shown to reduce oxidative stress and inflammation in neuronal tissues.

Structure-Activity Relationships (SAR)

The biological activity of triazole compounds is heavily influenced by their structural components. Key findings include:

- Phenyl Substitution: The presence of a phenyl group enhances lipophilicity and biological interaction.

- Triazole Ring: This moiety is crucial for binding to biological targets due to its ability to form hydrogen bonds.

- Cyclohexane Core: The cyclohexane framework contributes to conformational flexibility, which may improve receptor binding affinity.

Study 1: Antitumor Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of triazole derivatives and evaluated their anticancer properties against various cell lines. The study concluded that modifications on the phenyl ring significantly affected the potency and selectivity against cancer cells .

Study 2: Neuroprotection in Animal Models

A recent investigation assessed the neuroprotective effects of the compound in mice subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death and inflammatory markers when treated with 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.